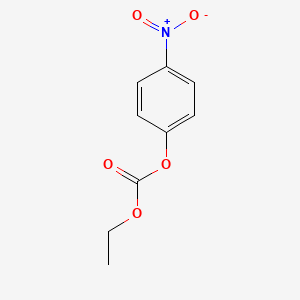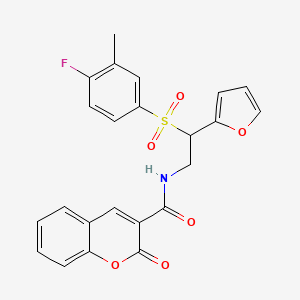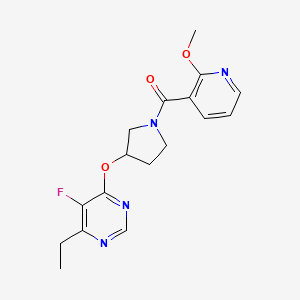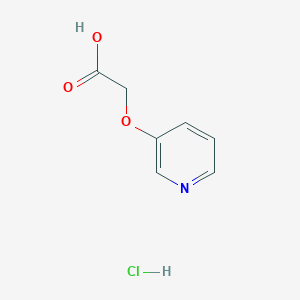![molecular formula C17H15FN2O B2695904 N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine CAS No. 1977637-98-1](/img/structure/B2695904.png)
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine, also known as FMISO, is a radiopharmaceutical compound that has gained significant attention in the field of medical imaging. FMISO is a positron emission tomography (PET) tracer that is used to visualize hypoxic regions in tissues. Hypoxia is a condition where the oxygen supply to tissues is inadequate, which can lead to the development of various diseases. FMISO has been extensively studied for its potential applications in cancer diagnosis and treatment.
作用机制
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine is a nitroimidazole derivative that is selectively taken up by hypoxic cells. The mechanism of uptake is based on the fact that hypoxic cells have a lower oxygen concentration, which creates a favorable environment for the reduction of nitroimidazole compounds. The reduced form of this compound binds covalently to cellular macromolecules, such as DNA and proteins, which allows for its detection using PET imaging.
Biochemical and Physiological Effects:
This compound is a relatively safe compound, with no significant adverse effects reported in clinical studies. The compound has a half-life of approximately 2 hours, which allows for its rapid clearance from the body. This compound is metabolized by the liver and excreted through the kidneys.
实验室实验的优点和局限性
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine PET imaging has several advantages over other imaging modalities. It is a non-invasive technique that allows for the detection of hypoxic regions in tumors with high sensitivity and specificity. This compound PET imaging can also provide information on the spatial distribution of hypoxia within tumors, which can help in treatment planning. However, this compound PET imaging has some limitations, such as its limited availability and high cost. Additionally, this compound PET imaging requires specialized equipment and expertise, which may not be available in all medical centers.
未来方向
There are several future directions for the use of N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine in medical imaging. One potential application is in the monitoring of cancer treatment response. This compound PET imaging can help assess the effectiveness of various cancer treatments, such as immunotherapy and targeted therapy. Another future direction is in the development of new hypoxia-targeting compounds that can be used in combination with this compound PET imaging. These compounds can potentially improve the accuracy of hypoxia detection and enhance the therapeutic efficacy of cancer treatments. Finally, there is a need for larger clinical studies to validate the clinical utility of this compound PET imaging in various cancer types and stages.
In conclusion, this compound is a promising radiopharmaceutical compound that has potential applications in cancer diagnosis and treatment. Its selective uptake by hypoxic cells allows for the detection of hypoxic regions in tumors, which can provide valuable information for treatment planning and monitoring. Further research is needed to fully explore the potential of this compound in medical imaging and cancer therapy.
合成方法
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine is synthesized by reacting 5-methoxyisoquinoline with 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The reaction yields the desired product, which is then purified using column chromatography. The final product is a white crystalline powder with a purity of more than 98%.
科学研究应用
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine has been extensively studied for its potential applications in cancer diagnosis and treatment. PET imaging using this compound can help identify hypoxic regions in tumors, which are associated with poor prognosis and resistance to therapy. This compound has been used to evaluate the effectiveness of various cancer treatments, such as chemotherapy and radiation therapy. This compound PET imaging can also help in the early detection of cancer and in the assessment of tumor aggressiveness.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-21-16-4-2-3-15-14(16)9-10-19-17(15)20-11-12-5-7-13(18)8-6-12/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMJLRYTOQDZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)


![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)

![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)